molecular formula C13H19BrN2O3S B1510317 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine CAS No. 1093065-11-2

1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B1510317
CAS No.: 1093065-11-2
M. Wt: 363.27 g/mol
InChI Key: GGBSHXKOKQKKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C13H19BrN2O3S and its molecular weight is 363.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Approaches in Pharmaceutical Research

The synthesis and impurities of proton pump inhibitors, such as omeprazole, underscore the importance of sulfone compounds in pharmaceutical research. A novel synthesis process for these impurities achieves expected yields, indicating that sulfone derivatives can be used as standard impurities for further studies in drug development. This highlights the compound's utility in enhancing the understanding and optimization of pharmaceutical agents (Saini et al., 2019).

Environmental and Food Safety Analysis

Antibodies developed for ELISA and immunosensor applications, targeting various herbicides and pollutants, demonstrate the utility of sulfonamide derivatives in environmental and food safety analysis. These methods enable the detection of toxic substances, ensuring environmental health and safety (Fránek & Hruška, 2018).

Sulfonamide Inhibitors in Therapeutic Development

Sulfonamide compounds, known for their bacteriostatic properties, are significant in the development of therapies for bacterial infections and other conditions. Their role in the synthesis of diuretics, carbonic anhydrase inhibitors, antiepileptics, and antiviral agents underscores their broad therapeutic applications, supporting ongoing research into novel sulfonamide-based treatments (Gulcin & Taslimi, 2018).

Environmental Impact of Surfactant Chemicals

Research on surfactants, including those related to sulfonamide structures, provides insights into the environmental fate and safety of these widely used chemicals. Studies confirm that despite their high volume use and aquatic release, current levels do not adversely impact aquatic or sediment environments, highlighting the importance of understanding chemical properties and environmental interactions for sustainable use (Cowan-Ellsberry et al., 2014).

Properties

IUPAC Name

1-(3-bromo-4-ethoxyphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3S/c1-3-19-13-5-4-11(10-12(13)14)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBSHXKOKQKKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738523
Record name 1-(3-Bromo-4-ethoxybenzene-1-sulfonyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093065-11-2
Record name 1-(3-Bromo-4-ethoxybenzene-1-sulfonyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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